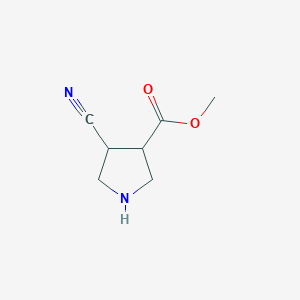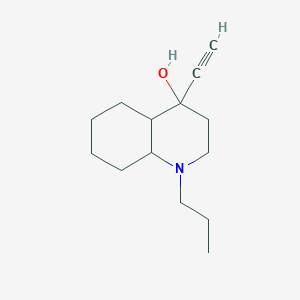
4-Ethynyl-1-propyldecahydro-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1-propyldecahydro-4-quinolinol is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry. The structure of this compound includes a quinoline core with ethynyl and propyl substituents, making it a unique and interesting compound for various scientific studies.
Vorbereitungsmethoden
The synthesis of 4-Ethynyl-1-propyldecahydro-4-quinolinol can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ethynyl and propyl groups under specific reaction conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
4-Ethynyl-1-propyldecahydro-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced quinoline derivatives.
Substitution: The ethynyl and propyl groups can undergo substitution reactions with halogens or other nucleophiles, resulting in the formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1-propyldecahydro-4-quinolinol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its unique structure, this compound is explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1-propyldecahydro-4-quinolinol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Ethynyl-1-propyldecahydro-4-quinolinol can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their substituents and functional groups. They are known for their diverse biological activities and are used in drug development.
Quinolines and Quinolones: These compounds have a wide range of applications in medicinal chemistry, including antibacterial, antifungal, and antiviral activities. The presence of different substituents on the quinoline core can significantly influence their properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
62233-40-3 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
4-ethynyl-1-propyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C14H23NO/c1-3-10-15-11-9-14(16,4-2)12-7-5-6-8-13(12)15/h2,12-13,16H,3,5-11H2,1H3 |
InChI-Schlüssel |
KKMKNFSZZVZXBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC(C2C1CCCC2)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



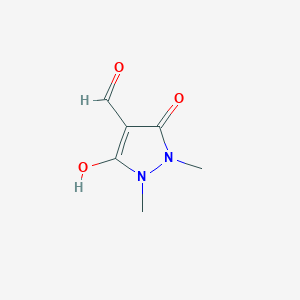

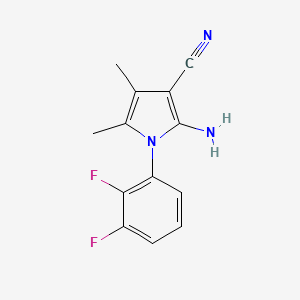
![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
![2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine](/img/structure/B12883560.png)
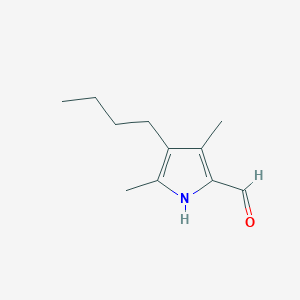
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)


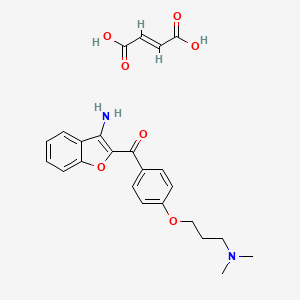
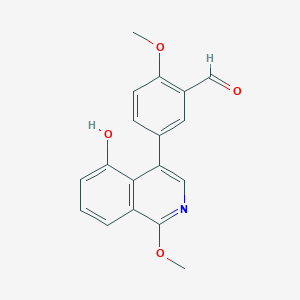
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)
